5-Bromo-3-ethylthiophene-2-carboxylic acid
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Overview
Description
5-Bromo-3-ethylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethylthiophene-2-carboxylic acid typically involves the bromination of 3-ethylthiophene-2-carboxylic acid. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thiophene derivatives.
Scientific Research Applications
5-Bromo-3-ethylthiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: Researchers use it to study the interactions of thiophene derivatives with biological targets.
Industrial Applications: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thiophenecarboxylic acid
- 3-Ethylthiophene-2-carboxylic acid
- 5-Bromo-3-methylthiophene-2-carboxylic acid
Uniqueness
5-Bromo-3-ethylthiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and an ethyl group on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific desired properties.
Properties
Molecular Formula |
C7H7BrO2S |
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Molecular Weight |
235.10 g/mol |
IUPAC Name |
5-bromo-3-ethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO2S/c1-2-4-3-5(8)11-6(4)7(9)10/h3H,2H2,1H3,(H,9,10) |
InChI Key |
CVRGBRXIBVIPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1)Br)C(=O)O |
Origin of Product |
United States |
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